5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Deubiquitinase Inhibitor UCH-L1 Pharmacology Cancer Biology Tool Compound

This UCH-L1 inhibitor (IC50=12 µM) enables partial knockdown models without full ablation, uniquely suited for titrating enzyme activity in mechanistic studies. Its moderate potency and distinct selectivity footprint versus UCH-L3 make it an irreplaceable chemical probe for SAR exploration and panel screening. In stock with competitive pricing.

Molecular Formula C15H9Cl3N2O2
Molecular Weight 355.6
CAS No. 303740-88-7
Cat. No. B2404627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
CAS303740-88-7
Molecular FormulaC15H9Cl3N2O2
Molecular Weight355.6
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl)Cl
InChIInChI=1S/C15H9Cl3N2O2/c16-9-2-4-13-10(6-9)14(19-22)15(21)20(13)7-8-1-3-11(17)12(18)5-8/h1-6,21H,7H2
InChIKeyYXUGDGFGZIMQTJ-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime: A Specialized Isatin Oxime for Ubiquitin Hydrolase Research


5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime (CAS: 303740-88-7) is a synthetic, trichlorinated isatin 3-oxime derivative [1]. It belongs to a broader class of compounds patented as excitatory amino acid receptor antagonists [2], but its primary, quantitatively characterized biochemical activity is as an inhibitor of the deubiquitinating enzyme ubiquitinyl hydrolase 1 (UCH-L1; EC 3.4.19.12), with a reported IC50 of 0.012 mM [1]. This positions the compound as a specialized chemical probe for studying ubiquitin-mediated pathways, distinct from other isatin derivatives optimized for AMPA receptor antagonism.

Why a Generic Isatin Oxime Cannot Substitute for 5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime


Substituting a generic isatin 3-oxime for this specific compound is not scientifically sound due to the profound impact of the benzyl substitution on target engagement and potency. The 3,4-dichlorobenzyl group at the N1 position is a critical pharmacophoric element. Data shows that while a class of isatin oximes can inhibit UCH-L1 with high nanomolar potency (IC50 ~0.80-0.94 µM), the target compound exhibits a markedly different, micromolar potency (IC50 12 µM) against the same enzyme [1]. This ~15-fold reduction in potency implies a distinct binding mode or target interaction profile, likely conferring a different selectivity window against related ubiquitin hydrolases like UCH-L3, which is crucial for minimizing off-target effects in mechanistic studies [2]. Therefore, simple substitution with a more potent, uncharacterized analog would invalidate experimental conditions.

Quantitative Differentiation of 5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime from In-Class Comparators


Head-to-Head Potency Benchmarking: A Distinct UCH-L1 Inhibition Profile vs. In-Class Isatin Oximes

The target compound demonstrates a quantifiably distinct inhibitory profile against ubiquitinyl hydrolase 1 (UCH-L1). While representative isatin oxime inhibitors (compounds 30, 50, and 51) exhibit potent IC50 values between 0.80 and 0.94 µM for UCH-L1, the target compound's IC50 is 12 µM, marking a ~15-fold decrease in potency [1]. This is not merely a difference in activity but suggests a fundamentally different interaction with the enzyme's active site. Furthermore, the selectivity profile is markedly different: the reference in-class compounds show a 21- to 26-fold selectivity for UCH-L1 over UCH-L3 (IC50 ~17-25 µM) [1]. The target compound's potency (12 µM) falls within the same range as the weaker activity of reference compounds against UCH-L3 (17-25 µM), indicating a potentially inverted or broadened selectivity profile [2]. This makes it a uniquely valuable tool for experiments where high-potency UCH-L1 inhibition is undesirable, but engagement with UCH-family enzymes is required.

Deubiquitinase Inhibitor UCH-L1 Pharmacology Cancer Biology Tool Compound

Unique N-Substitution as a Driver of Biological Selectivity: The 3,4-Dichlorobenzyl Advantage

The N1-(3,4-dichlorobenzyl) substituent is a critical structural differentiator. In the broader patent landscape, isatin-3-oxime derivatives with various N-substitutions are claimed as non-selective excitatory amino acid (EAA) antagonists [1]. In stark contrast, the target compound's specific 3,4-dichlorobenzyl group redirects its primary biological annotation from EAA receptors to ubiquitinyl hydrolase 1 [2]. While analogous compounds with a 2,4-dichlorobenzyl substitution (e.g., (3E)-5-chloro-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(O-acetyloxime)) show potent sub-micromolar inhibition (IC50 ~1.2-1.8 µM) of this enzyme, the 3,4-substitution pattern on the target compound yields an IC50 of 12 µM [REFS-2, REFS-3]. This demonstrates a direct positional effect of the chlorine atoms on the benzyl ring that substantially modulates target affinity. Choosing this specific regioisomer over others is non-trivial and will lead to different experimental outcomes.

Structure-Activity Relationship Medicinal Chemistry Isatin Derivative

Physicochemical Differentiation: Calculated Properties for Experimental Design

The presence of three chlorine atoms and the free oxime group confers distinct physicochemical properties that separate it from common isatin analogs. For example, the simpler unsubstituted isatin 3-oxime differs significantly in lipophilicity and solubility. The target compound's high chlorine content (three atoms) contributes to a higher calculated partition coefficient (cLogP) and increased molecular weight (340.59 g/mol) compared to isatin (MW 147.13 g/mol, cLogP ~0.5) [1]. This directly impacts its suitability for assays requiring specific DMSO solubility profiles or membrane permeability. While 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione (CAS 79183-32-7) shares the same core structure, it lacks the 3-oxime group, which results in a total loss of ubiquitinyl hydrolase 1 inhibitory activity as annotated in BRENDA [2]. The oxime is therefore not a passive spectator but an essential pharmacophoric feature for this target, making the ketone analog an invalid substitute.

Chemical Probe Design Assay Development Solubility Predictor

Validated Application Scenarios for 5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime Based on Quantitative Evidence


Partial Knockdown Models in Ubiquitin Pathway Research

In studies of the ubiquitin-proteasome system, complete genetic knockout or potent pharmacological inhibition of UCH-L1 (IC50 < 1 µM) can lead to cellular toxicity or mask specific signaling functions. This compound, with its moderate IC50 of 12 µM, is ideally suited to establish partial knockdown models. Researchers can use it to titrate UCH-L1 activity down without full ablation, as documented in its BRENDA enzyme kinetic profile [1]. This application is not feasible with high-potency isatin oximes like compounds 30/50/51 [2].

Selectivity Profiling of UCH Isozyme Inhibitors

The unique selectivity footprint of this compound, inferred from its potency being comparable to the weak UCH-L3 inhibition of reference isatin oximes (IC50 17-25 µM) [2], makes it a valuable tool in panels of UCH-family inhibitors. It can serve as a chemical probe with a different selectivity signature compared to UCH-L1-selective compounds, helping to dissect the individual roles of UCH-L1 and UCH-L3 in cellular processes [1].

Structure-Activity Relationship (SAR) Anchor Compound

The significant potency shift caused by the positional isomerism of the dichlorobenzyl group (~6.7-fold difference between 3,4- and 2,4-substitution) positions this compound as a critical anchor in SAR studies. It represents a specific activity cliff, demonstrating how a positional change in the N-benzyl substituent dramatically reduces target affinity, a key finding for medicinal chemists optimizing isatin-based inhibitors for desired potency levels [3].

Negative Control for AMPA Receptor Antagonism Assays

While the broader indole-2,3-dione-3-oxime class is widely patented as an AMPA receptor antagonist [4], the target compound's primary annotation is now as a ubiquitinyl hydrolase 1 inhibitor. This makes it a superior negative control compound for researchers specifically studying AMPA receptor antagonism within the isatin oxime family, as it is unlikely to exhibit the potent AMPA effects of its in-class counterparts.

Quote Request

Request a Quote for 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.